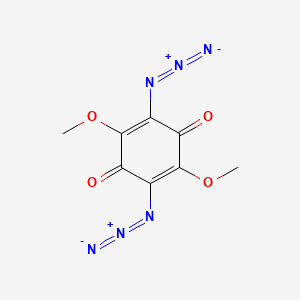
2,5-Diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C8H6N6O4 It is characterized by the presence of two azido groups and two methoxy groups attached to a cyclohexa-2,5-diene-1,4-dione core
Preparation Methods
The synthesis of 2,5-Diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dibromo-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione.
Azidation Reaction: The dibromo compound undergoes a nucleophilic substitution reaction with sodium azide (NaN3) to replace the bromine atoms with azido groups, forming this compound.
Chemical Reactions Analysis
2,5-Diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the azido groups to amines, potentially leading to the formation of diamino derivatives.
Substitution: The azido groups can participate in substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Biology: The compound’s azido groups make it useful in bioconjugation reactions, where it can be attached to biomolecules for labeling and detection purposes.
Industry: It is used in the development of advanced materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves the formation of reactive intermediates, such as nitrenes, upon thermal or photochemical decomposition of the azido groups. These intermediates can interact with various molecular targets, leading to the formation of covalent bonds with nucleophilic sites in biomolecules or other substrates .
Comparison with Similar Compounds
2,5-Diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione can be compared with other similar compounds, such as:
2,5-Dimethoxy-1,4-benzoquinone: This compound lacks the azido groups and is primarily used in redox reactions and as a precursor in organic synthesis.
2,6-Dimethoxycyclohexa-2,5-diene-1,4-dione: Similar to the target compound but with different substitution patterns, it is used in the synthesis of dyes and fluorescent materials.
The uniqueness of this compound lies in its dual azido and methoxy functional groups, which provide a combination of reactivity and stability that is valuable in various applications.
Properties
CAS No. |
22826-69-3 |
|---|---|
Molecular Formula |
C8H6N6O4 |
Molecular Weight |
250.17 g/mol |
IUPAC Name |
2,5-diazido-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6N6O4/c1-17-7-3(11-13-9)6(16)8(18-2)4(5(7)15)12-14-10/h1-2H3 |
InChI Key |
HIEOOELYHRNYSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(=C(C1=O)N=[N+]=[N-])OC)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















